4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzaldehyde group attached to a 3-methoxy-3-methylazetidin-1-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-methoxy-3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are often used for electrophilic aromatic substitution.
Major Products
Oxidation: 4-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 4-(3-Methoxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent used.
Scientific Research Applications
4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the azetidine moiety.
3-Methylazetidine: Contains the azetidine ring but lacks the benzaldehyde group.
4-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid: An oxidized form of the compound.
Uniqueness
4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and azetidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
RDFMLOMWANHONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)C=O)OC |
Origin of Product |
United States |
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